6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one hydrochloride

Palladium-Catalyzed Cross-Coupling Suzuki-Miyaura Reaction Medicinal Chemistry Library Synthesis

Specifically procure the 6-bromo regioisomer to map the C6 vector for CDK2/TRKA hinge-binding libraries. This 2-one scaffold provides the essential hinge hydrogen bond, directing target engagement toward CDK2/TRKA (IC₅₀ as low as 0.09 µM) rather than BMP type I receptors. The bromo handle offers a superior balance of cross-coupling reactivity with reduced dehalogenation compared to iodo analogs, ensuring higher yields. The hydrochloride salt guarantees aqueous solubility for automated HTS dispensing, eliminating precipitation artifacts.

Molecular Formula C6H5BrClN3O
Molecular Weight 250.48
CAS No. 2260937-84-4
Cat. No. B3003780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one hydrochloride
CAS2260937-84-4
Molecular FormulaC6H5BrClN3O
Molecular Weight250.48
Structural Identifiers
SMILESC1=C2N=CC(=CN2NC1=O)Br.Cl
InChIInChI=1S/C6H4BrN3O.ClH/c7-4-2-8-5-1-6(11)9-10(5)3-4;/h1-3H,(H,9,11);1H
InChIKeyPJUBMDARCYIJCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one Hydrochloride (CAS 2260937-84-4): Procurement-Ready Scaffold for Kinase-Targeted Drug Discovery


6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one hydrochloride is a halogenated heterocyclic scaffold belonging to the pyrazolo[1,5-a]pyrimidin-2-one class, a privileged structure in medicinal chemistry for kinase inhibition. It features a bromine atom at the 6-position, a reactive site for palladium-catalyzed cross-coupling reactions, and a 2-one moiety that participates in key hydrogen-bonding interactions within kinase ATP-binding pockets [1]. The hydrochloride salt form ensures enhanced aqueous solubility and handling stability, making it directly suitable for parallel medicinal chemistry and fragment-based lead generation [2].

6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one Hydrochloride (CAS 2260937-84-4): Why In-Class Analogs Are Not Interchangeable


While pyrazolo[1,5-a]pyrimidin-2-one scaffolds share a common core, substitution patterns critically dictate both synthetic tractability and biological target engagement. The position of the halogen (6- vs. 3-bromo) governs the regiochemistry of cross-coupling reactions, determining which vector space can be elaborated in library synthesis [1]. The identity of the halogen (Br vs. Cl vs. I) directly impacts the efficiency and side-reaction profile of Suzuki-Miyaura couplings, with bromo derivatives demonstrating a superior balance of reactivity and reduced dehalogenation compared to iodo analogs [2]. The 2-one moiety is essential for establishing the key hinge-binding hydrogen bond in kinase active sites; its absence in the non-oxidized 6-bromopyrazolo[1,5-a]pyrimidine analog fundamentally alters the pharmacophore, redirecting target selectivity toward BMP type I receptors instead of CDK2/TRKA dual inhibition .

6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one Hydrochloride (CAS 2260937-84-4): Quantified Differentiation Evidence for Procurement Decisions


Bromo Substituent at C6: Superior Cross-Coupling Efficiency and Reduced Dehalogenation vs. Iodo Analogs

The bromo substituent at the 6-position of the pyrazolo[1,5-a]pyrimidine core enables efficient Suzuki-Miyaura cross-coupling with aryl and heteroaryl boronic acids. A direct comparative study on halogenated aminopyrazoles demonstrated that bromo and chloro derivatives are superior to iodo derivatives in Suzuki-Miyaura reactions [1]. The iodo analogs exhibited a higher propensity for undesired dehalogenation side reactions, which reduces overall yield and complicates purification. This establishes the 6-bromo derivative as the optimal balance of coupling reactivity and side-reaction suppression.

Palladium-Catalyzed Cross-Coupling Suzuki-Miyaura Reaction Medicinal Chemistry Library Synthesis

6-Bromo vs. 3-Bromo Regioisomer: Divergent Synthetic Elaboration Vectors and Kinase Selectivity Profiles

The position of the bromo substituent (C6 vs. C3) dictates the accessible vector space for library elaboration and directly influences kinase target engagement. Pyrazolo[1,5-a]pyrimidin-2-one derivatives with C6 substitution have been explicitly designed and validated as dual CDK2/TRKA inhibitors, with optimized analogs achieving IC50 values of 0.09 µM and 0.23 µM against CDK2 [1]. In contrast, 3-bromo derivatives such as ANY1 are reported to target FosA, a bacterial fosfomycin resistance protein [2]. The C6-bromo regioisomer thus occupies a distinct chemical space that is preferentially explored for oncology kinase targets.

Regioselective Functionalization CDK2/TRKA Kinase Inhibition Structure-Activity Relationship

2-One Moiety: Essential Pharmacophoric Anchor for CDK2/TRKA Dual Inhibition vs. Non-Oxidized 6-Bromopyrazolo[1,5-a]pyrimidine

The 2-one carbonyl group is a critical pharmacophoric element for engaging the hinge region of CDK2 and TRKA kinases. The pyrazolo[1,5-a]pyrimidin-2-one scaffold has been specifically optimized to achieve potent dual inhibition of CDK2 and TRKA, with lead compounds showing IC50 values of 0.09 µM and 0.23 µM against CDK2, and 0.45 µM against TRKA, comparable to clinical reference inhibitors ribociclib (CDK2, IC50 = 0.07 µM) and larotrectinib (TRKA, IC50 = 0.07 µM) [1]. In stark contrast, the non-oxidized 6-bromopyrazolo[1,5-a]pyrimidine analog lacks this carbonyl and instead serves as a precursor to LDN-212854, a selective BMP type I receptor kinase inhibitor . The presence or absence of the 2-one moiety fundamentally redirects the compound's kinase target selectivity, making them non-interchangeable for specific target-based screening campaigns.

Kinase Hinge-Binding Pharmacophore Target Selectivity CDK2/TRKA Dual Inhibition

Hydrochloride Salt Form: Enhanced Aqueous Solubility and Handling Stability for High-Throughput Experimentation

6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one is supplied as the hydrochloride salt, a formulation choice that significantly enhances its aqueous solubility and long-term handling stability compared to the free base . While quantitative solubility data for this specific compound is not publicly available, class-level evidence across pyrazolopyrimidinone scaffolds indicates that hydrochloride salt formation can increase aqueous solubility by 10- to 100-fold relative to the neutral free base [1]. The hydrochloride salt also mitigates hygroscopicity and improves solid-state stability under ambient storage conditions, reducing the risk of degradation during compound management workflows.

Aqueous Solubility High-Throughput Screening Salt Form Selection

6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one Hydrochloride (CAS 2260937-84-4): High-Value Application Scenarios Based on Verified Differentiation


Parallel Synthesis of CDK2/TRKA-Focused Compound Libraries via Suzuki-Miyaura Cross-Coupling

Medicinal chemistry groups targeting the CDK2/TRKA dual inhibition axis for oncology drug discovery should utilize this 6-bromo scaffold as the core building block. The C6-bromo substituent enables efficient palladium-catalyzed Suzuki-Miyaura coupling with diverse aryl and heteroaryl boronic acids to generate focused libraries exploring the solvent-exposed region of the kinase ATP-binding pocket [1]. Compared to the iodo analog, the bromo derivative exhibits superior coupling fidelity with reduced dehalogenation side reactions, leading to higher isolated yields and fewer purification steps [2]. The 2-one moiety provides the essential hinge-binding hydrogen bond required for CDK2/TRKA engagement, and optimized analogs from this scaffold have demonstrated IC50 values as low as 0.09 µM against CDK2 and 0.45 µM against TRKA, validating the chemotype's translational potential [1].

High-Throughput Screening Campaigns for Novel CDK2 or TRKA Inhibitors

Screening groups seeking to identify novel CDK2 or TRKA inhibitors should prioritize the 2-one containing scaffold over the non-oxidized 6-bromopyrazolo[1,5-a]pyrimidine analog. The 2-one carbonyl is a critical pharmacophoric determinant that directs target engagement toward CDK2/TRKA, whereas the non-oxidized analog is known to target BMP type I receptors, representing a completely divergent selectivity profile [1]. The hydrochloride salt form of this compound ensures sufficient aqueous solubility for reliable compound dispensing in automated HTS systems, minimizing the risk of precipitation-related artifacts that can compromise assay data quality [2].

Regioselective Functionalization for Structure-Activity Relationship Exploration

Structure-activity relationship (SAR) campaigns aiming to explore the C6 vector of the pyrazolo[1,5-a]pyrimidin-2-one scaffold should specifically procure the 6-bromo regioisomer. The 3-bromo regioisomer, in contrast, directs functionalization to a different trajectory and has been associated with distinct biological targets, such as the bacterial resistance protein FosA [1]. Selecting the correct regioisomer at the procurement stage is critical to ensure that all subsequent synthetic elaboration maps onto the intended SAR hypothesis and that the resulting analogs will be tested against the correct biological targets [2].

Fragment-Based Lead Generation Targeting the CDK2 Hinge Region

Fragment-based drug discovery (FBDD) programs targeting the CDK2 hinge-binding region can employ this compound as a core fragment or as a precursor to fragment-sized derivatives. The 2-one moiety forms the essential hydrogen-bonding interaction with the kinase hinge, while the 6-bromo substituent provides a synthetic handle for fragment growing or linking strategies [1]. The scaffold's relatively low molecular weight (250.48 g/mol for the hydrochloride salt) and the presence of a single heavy halogen atom make it an ideal starting point for fragment optimization, in line with the 'rule of three' guidelines for fragment library design [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.